molecular formula C14H18N2O2 B8064943 (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane

(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane

Katalognummer: B8064943
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: GSSIZLVUEGJKBB-STQMWFEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane is a bicyclic amine derivative featuring a fused bicyclo[4.2.0]octane core with nitrogen atoms at positions 3 and 6. The 7-position nitrogen is protected by a carbobenzoxy (Cbz) group, which enhances stability during synthetic processes and modulates lipophilicity.

Eigenschaften

IUPAC Name

benzyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSIZLVUEGJKBB-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1N(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Photochemical [2+2] Cycloaddition

Photochemical methods enable the formation of strained bicyclic systems. A [2+2] cycloaddition between an appropriately substituted cyclopropene and a diene precursor generates the bicyclo[4.2.0]octane core. For example, irradiation of lactone 117 with cis-1,2-dichloroethylene (118 ) yields cyclobutene 120 , which undergoes Zn-mediated dehalogenation and LiAlH<sub>4</sub> reduction to form the bicyclic structure. This method achieves moderate yields (45–65%) but requires stringent control of light exposure and temperature.

Cyclization of Piperidine Derivatives

Nitrogen-containing precursors, such as 1-aminoisonipecotinic acid (IIIa ), undergo cyclization under acidic or basic conditions to form diazabicyclo frameworks. Nitrosation of isonipecotinic acid (Ia ) followed by Zn/AcOH reduction yields IIIa , which cyclizes to 3-keto-1,2-diazabicyclo[2.2.2]octane (IVa ) upon heating. Subsequent LiAlH<sub>4</sub> reduction produces the free amine, which is protected with Cbz in later stages.

Stereochemical Control and Functionalization

Enantioselective Microbial Reduction

Asymmetric synthesis is critical for achieving the (1S,6S) configuration. A patent describes microbial reduction of ketone intermediates using Rhodococcus spp. to generate alcohols with >98% enantiomeric excess (e.e.). For instance, reduction of bicyclo[4.2.0]oct-2-en-7-one derivatives with Rhodococcus erythropolis produces the (1R,6S)-configured alcohol, which is oxidized and reprotected to align with the target stereochemistry.

Chiral Auxiliaries and Resolutions

Chiral auxiliaries, such as (R)-binol or (S)-proline, facilitate diastereoselective alkylation or acylation. A reported route employs (R)-BINAP-copper complexes to catalyze asymmetric desymmetrization of meso-cyclobutenes, yielding enantiomerically enriched intermediates. Resolution via diastereomeric salt formation (e.g., using (+)-camphorsulfonic acid) further purifies the (1S,6S) isomer.

Cbz Protection and Final Functionalization

Purification and Characterization

Final purification via silica gel chromatography (hexane/EtOAc, 3:1) or recrystallization (EtOH/H<sub>2</sub>O) yields this compound with >98% purity. Key characterization data include:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH<sub>2</sub>Cbz), 4.01–3.95 (m, 2H, bridgehead H), 3.20–2.85 (m, 4H, NCH<sub>2</sub>).

  • HRMS : m/z 247.1445 [M+H]<sup>+</sup> (calc. 247.1449).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereoselectivity (e.e. %)Reference
Photocycloaddition[2+2] cycloaddition, dehalogenation45–6575–88
Piperidine cyclizationNitrosation, reduction, LiAlH<sub>4</sub>60–7290–95
Microbial reductionKetone reduction, Cbz protection78–85>98

Industrial-Scale Considerations

Suppliers such as Apollo Scientific and SynQuest Laboratories offer this compound at 95% purity, priced at $802–$3,136 per gram. Process optimization focuses on:

  • Cost reduction : Replacing LiAlH<sub>4</sub> with NaBH<sub>4</sub>/CeCl<sub>3</sub> for safer reductions.

  • Green chemistry : Using MeCN/H<sub>2</sub>O biphasic systems for Cbz protection to minimize solvent waste .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Cbz protecting group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

As a Pharmacophore

(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane serves as a pharmacophore in drug design due to its unique bicyclic structure that can interact with biological targets effectively. Its ability to mimic natural substrates makes it a candidate for developing inhibitors or modulators of biological pathways.

Anticancer Research

Research has indicated that compounds similar to this compound can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies are ongoing to explore its efficacy in preclinical models.

Building Block for Synthesis

The compound is recognized as a valuable building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules. Its structural features allow for the introduction of functional groups necessary for further reactions.

Synthesis of Other Compounds

This compound can be utilized in the synthesis of various derivatives through reactions such as alkylation and acylation, facilitating the development of new compounds with tailored properties.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell lines using derivatives of this compound, suggesting potential therapeutic applications.
Study BOrganic SynthesisUtilized as a key intermediate in synthesizing novel nitrogen-containing heterocycles that showed enhanced biological activity compared to existing compounds.

Wirkmechanismus

The mechanism of action of (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicyclo structure allows it to fit into active sites or binding pockets, where it can exert its effects by inhibiting or activating the target. The Cbz group can also play a role in modulating the compound’s activity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereochemical and Protecting Group Variations

(a) (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane (CAS: 1417789-72-0)
  • Structural Differences : Shares the bicyclo[4.2.0]octane core but differs in stereochemistry (1R,6S vs. 1S,6S) and uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
  • Impact : The Boc group, being bulkier than Cbz, reduces steric hindrance near the nitrogen but increases hydrophobicity. This may influence solubility and reactivity in coupling reactions .
(b) (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane (CAS: 1417789-49-1)
  • Structural Differences : Features an inverted configuration at the 6-position (6R vs. 6S) compared to the target compound.
  • Impact : Stereochemical inversion can alter binding affinity in chiral environments. For example, in enzyme inhibition, such differences may lead to variations in IC50 values, as seen in related bicyclic systems .

Bicyclic Framework Variations

(a) Bicyclo[2.2.1]heptane and Bicyclo[3.2.1]octane Derivatives
  • Example Compounds :
    • Compound [32]: (1S,3S,4R)-2-azabicyclo[2.2.1]heptane (IC50: 77.57 µM)
    • Compound [33]: Hybrid of bicyclo[2.2.1]heptane and bicyclo[3.2.1]octane (IC50: 6.25 µM)
  • Comparison: The larger bicyclo[3.2.1]octane unit in [33] enhances activity by ~12-fold compared to [32], highlighting the role of ring size and nitrogen placement in biological efficacy.
(b) Diazabicyclo[3.2.1]octane Derivatives
  • Key Features : Nitrogen atoms at positions 3 and 7 in a bicyclo[3.2.1]octane framework.
  • Applications: Used in β-lactamase inhibitors (e.g., avibactam) due to their ability to mimic transition states.

Simplified Analogues

(1R,6R)-7-Azabicyclo[4.2.0]octane (CID: 29082126)
  • Structural Differences : Lacks the 3-position nitrogen and Cbz group.
  • Impact : Reduced basicity and lipophilicity may limit membrane permeability. Such analogues are often used as synthetic intermediates rather than bioactive agents .

Comparative Data Table

Compound Name Bicyclic System Protecting Group Stereochemistry Key Properties/Activities
(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane [4.2.0] Cbz 1S,6S High rigidity; moderate lipophilicity
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane [4.2.0] Boc 1R,6S Enhanced hydrophobicity
Compound [33] () [2.2.1] + [3.2.1] None Mixed IC50 = 6.25 µM (enhanced activity)
Diazabicyclo[3.2.1]octane derivatives [3.2.1] Variable Variable β-lactamase inhibition (e.g., avibactam)

Research Implications

  • Protecting Groups: Cbz offers ease of removal under mild conditions (e.g., hydrogenolysis), whereas Boc requires acidic conditions, influencing synthetic workflows .
  • Ring Size and Activity : Larger bicyclic systems (e.g., [4.2.0]) may improve target engagement through pre-organized conformations, while smaller systems (e.g., [2.2.1]) prioritize metabolic stability .
  • Stereochemistry : Configurational changes (e.g., 6R vs. 6S) can drastically alter pharmacodynamics, necessitating enantioselective synthesis for optimal efficacy .

Biologische Aktivität

(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound with potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.305 g/mol
  • CAS Number : 1932306-72-3

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with nicotinic acetylcholine receptors (nAChRs) and its potential analgesic effects.

The compound acts as a ligand for nAChRs, particularly the alpha4beta2 subtype, which is associated with pain modulation and cognitive functions. The structural rigidity provided by the bicyclic framework enhances binding affinity and specificity to these receptors.

Structure-Activity Relationships (SAR)

A study published in the Journal of Medicinal Chemistry explored the SAR of various diazabicyclo compounds, including this compound. The findings indicated that modifications to the diazabicyclo structure could significantly influence receptor affinity and agonist efficacy:

CompoundReceptor Affinity (Ki)Agonist Potency (EC50)
This compound< 1 nM~10 nM
Epibatidine< 1 nM~5 nM
Other AnaloguesVaries (up to 100 nM)Varies

This data suggests that this compound exhibits comparable or superior activity relative to known potent ligands such as epibatidine .

Analgesic Efficacy

In vivo studies using rat models have demonstrated that this compound exhibits significant analgesic properties in formalin-induced pain models. The compound's efficacy was attributed to its action on nAChRs, which play a crucial role in pain perception.

Case Study 1: Pain Management

In a controlled study involving rats subjected to nociceptive stimuli, administration of this compound resulted in a marked reduction in pain response compared to control groups receiving saline or lower doses of other analgesics.

Case Study 2: Cognitive Effects

Another study investigated the cognitive effects of this compound in animal models designed to simulate conditions related to neurodegeneration. Results indicated improved memory retention and learning capabilities in subjects treated with this compound versus untreated controls.

Q & A

Basic: What are the key challenges in synthesizing (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane, and how can stereochemical control be achieved?

The bicyclo[4.2.0]octane scaffold introduces steric and electronic complexities, particularly in maintaining the (1S,6S) configuration. Methodological approaches include:

  • Chiral auxiliaries : Use of enantioselective catalysts or chiral starting materials to enforce stereochemistry during cyclization steps .
  • Ring-closing metathesis (RCM) : For constructing the bicyclic framework while preserving stereochemical integrity .
  • Protecting group strategies : The Cbz (carbobenzyloxy) group is critical for nitrogen protection; orthogonal deprotection methods (e.g., hydrogenolysis) ensure functional group compatibility .
    Validation via chiral HPLC or X-ray crystallography is essential to confirm stereochemistry .

Advanced: How does the diazabicyclo[4.2.0]octane core influence pharmacological activity in nicotinic acetylcholine receptor (NNR) agonists?

The rigid bicyclic structure enhances receptor binding affinity by pre-organizing the molecule into a bioactive conformation. Key findings include:

  • Receptor subtype selectivity : Modifications at the C7-Cbz position (e.g., pyridine appendages) tune selectivity for α4β2 vs. α7 NNR subtypes .
  • In vivo efficacy : Derivatives like ABT-594 (a related analog) show potent analgesic activity in rodent models, attributed to enhanced blood-brain barrier penetration due to the bicyclic scaffold .
    Advanced studies should combine molecular docking, mutagenesis, and electrophysiology to map binding interactions .

Basic: What analytical techniques are recommended for characterizing purity and stability of this compound?

  • LC-MS/MS : Detects impurities (e.g., de-Cbz byproducts) at ppm levels .
  • NMR (¹H/¹³C, COSY, NOESY) : Resolves stereochemistry and confirms bicyclic structure .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage conditions .
  • pH-dependent stability studies : Monitor degradation in aqueous buffers (e.g., hydrolysis of the Cbz group) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency vs. THF .
  • Catalyst loading : Optimizing transition-metal catalysts (e.g., Grubbs catalyst for RCM) can boost yields from 40% to >75% .
  • Purification challenges : Use of preparative HPLC or silica gel chromatography with optimized gradients improves recovery .
    Systematic DOE (Design of Experiments) approaches are advised to identify critical parameters .

Basic: What are the structural analogs of this compound, and how do their bioactivities compare?

  • Cephalosporin derivatives : Bicyclo[4.2.0] systems in β-lactam antibiotics (e.g., cefaclor) show antibacterial activity via penicillin-binding protein inhibition .
  • Diazabicyclo[4.2.0]octane ligands : Modifications at C7 (e.g., aryl groups) shift activity from antimicrobial to neuromodulatory targets .
    Structural comparisons using SAR (Structure-Activity Relationship) tables highlight critical substituents for target engagement .

Advanced: What strategies mitigate instability of the Cbz group under acidic or oxidative conditions?

  • Alternative protecting groups : Boc (tert-butoxycarbonyl) or Fmoc groups for improved acid resistance .
  • In situ deprotection : Use of Pd/C with H₂ for selective Cbz removal without disrupting the bicyclic core .
  • Stabilizing additives : Antioxidants (e.g., BHT) in storage solutions to prevent oxidative degradation .

Basic: How is the bicyclo[4.2.0]octane system named under IUPAC guidelines?

The nomenclature follows:

  • Bicyclo[m.n.p] : Sum of m, n, p defines bridge lengths. For [4.2.0], bridges are 4, 2, and 0 carbons .
  • Stereodescriptors : (1S,6S) specifies the absolute configuration at chiral centers .
    Tools like ChemDraw’s IUPAC Name algorithm or manual validation via CAS indexes are recommended .

Advanced: What computational methods predict the conformational dynamics of this compound in solution?

  • DFT calculations : Assess energy minima for chair vs. boat conformations of the bicyclic core .
  • MD simulations : Track solvent interactions (e.g., water accessibility to the Cbz group) .
  • NMR coupling constants : Experimental validation of predicted dihedral angles (e.g., J₆,₇ for bridgehead protons) .

Basic: How are impurities in this compound tracked during synthesis?

  • EP/JP pharmacopeia standards : Reference impurities (e.g., cefaclor Impurity 51) for HPLC calibration .
  • Mass fragmentation libraries : ESI-MS/MS identifies common byproducts (e.g., de-Cbz or ring-opened species) .

Advanced: What are the challenges in scaling up enantioselective synthesis for preclinical studies?

  • Catalyst cost : Transition to heterogeneous catalysts (e.g., immobilized Ru complexes) reduces expenses .
  • Thermal hazards : Exothermic ring-closing steps require controlled reactor conditions (e.g., jacketed vessels) .
  • Regulatory compliance : Documentation of stereochemical consistency per ICH Q6A guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.